Cas no 17322-84-8 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-)
![8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- structure](https://nl.kuujia.com/scimg/cas/17322-84-8x500.png)
17322-84-8 structure
Productnaam:8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
- Pretazettine
- (+)-pretazettine
- (3s,4as,6ar,8r,13bs)-3-methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8h-[1,3]dioxolo[6,7]isochromeno[3,4-c]indol-8-ol
- isotazettine
- Pretazettin
- Tazettine,6a-deoxy-8-hydroxy-,(6abeta,8beta)
- (6aβ)-6a-Deoxy-8β-hydroxytazettine
- (3S,13bS)-3,4,4aβ,5,6,6aβ-Hexahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8β-ol
- DTXSID10938345
- NS00094214
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-,(3s,4as,6ar,8r,13bs)-
- (1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol
- Tazettine, 6a-deoxy-8-hydroxy-, (6abeta,8beta)-
- CHEBI:8402
- 17322-84-8
- C08536
- Tazettine, 6a-deoxy-8-hydroxy-, hydrochloride, (6a.beta.,8.beta.)-
- Q27108067
- 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol
- 17322-85-9
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol, 3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
- 3,4,4a,5,6,6a-Hexahydro-3-methoxy-5-methyl-8H- (1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-8-ol (stereoisomer)
- CHEMBL518912
-
- Inchi: InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
- InChI-sleutel: KLJOYDMUWKSYBP-YNBLHMCPSA-N
- LACHT: CO[C@@H]1C=C[C@@]23[C@H](CN(C)[C@H]2C1)O[C@@H](O)C1=CC2OCOC=2C=C31
Berekende eigenschappen
- Exacte massa: 331.14200
- Monoisotopische massa: 331.141973
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 1
- Complexiteit: 542
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 60.4
Experimentele eigenschappen
- Dichtheid: 1.41
- Kookpunt: 499.6°Cat760mmHg
- Vlampunt: 255.9°C
- Brekindex: 1.656
- PSA: 60.39000
- LogboekP: 1.26960
8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Gerelateerde literatuur
-
J. R. Lewis Nat. Prod. Rep. 1993 10 291
-
Zhong Jin Nat. Prod. Rep. 2003 20 606
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
4. Ruthenium-catalysed atom-transfer cyclisation of N-(cyclohex-2-enyl)-α-chloro-α-(phenylthio)acetamides. A formal total synthesis of (±)-haemanthidine and (±)-pretazettineHiroyuki Ishibashi,Hiroshi Nakatani,Satoshi Iwami,Tatsunori Sato,Nobuyuki Nakamura,Masazumi Ikeda J. Chem. Soc. Chem. Commun. 1989 1767
-
J. R. Lewis Nat. Prod. Rep. 1992 9 183
17322-84-8 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-) Gerelateerde producten
- 522-94-1(Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16a,17a,20a)-)
- 2228964-21-2(2-(7-chloroquinolin-8-yl)prop-2-en-1-amine)
- 2227719-02-8(rac-1-(3R,4S)-4-hydroxyoxolan-3-yl-N,N-dimethylmethanesulfonamide)
- 61098-37-1(ethyl 7-chloropyrazolo1,5-apyrimidine-5-carboxylate)
- 1366818-32-7(4-(2,6-dimethoxyphenyl)pyrrolidin-2-one)
- 946329-51-7(3-(pyridin-3-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)
- 2227870-48-4(rac-(1R,3R)-3-(4-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 1805848-53-6(Ethyl 2-(2-carboxyethyl)-6-(difluoromethyl)benzoate)
- 1448045-52-0(5-({4-(furan-2-yl)methanesulfonylpiperidin-1-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2097868-01-2(3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide)
Aanbevolen leveranciers
上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

pengshengyue
Goudlid
CN Leverancier
Bulk

Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
